2,6-Diazaspiro[3.5]nonan-5-one

Kinase Inhibitor Scaffold Ligand Efficiency

Medicinal chemistry teams need rigid, sp3-rich scaffolds that improve ligand efficiency without adding molecular weight. 2,6-Diazaspiro[3.5]nonan-5-one delivers exactly that. - **Measurable outcome**: LE values >0.30 kcal/mol per heavy atom in optimized kinase inhibitors (PKA/PKB targets). - **Structural advantage**: 3D spirocyclic core vs. planar fragments - reduces rotational entropy, improves selectivity. - **Supply chain**: Patent restrictions apply (IP clearance required). Standard B2B shipping available for R&D use.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13326236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.5]nonan-5-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2(CNC2)C(=O)NC1
InChIInChI=1S/C7H12N2O/c10-6-7(4-8-5-7)2-1-3-9-6/h8H,1-5H2,(H,9,10)
InChIKeyQQHXGKYNAYVGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diazaspiro[3.5]nonan-5-one: Scaffold & Baseline Properties


2,6-Diazaspiro[3.5]nonan-5-one (CAS 1203798-44-0, C7H12N2O, MW 140.18) is a spirocyclic lactam building block comprising a [3.5] fused diazaspiro ring system with a ketone moiety at position 5 . It belongs to the broader class of diazaspiro compounds utilized as conformationally constrained scaffolds in medicinal chemistry, particularly for kinase inhibitor design and as precursors to N-methyl-D-aspartate (NMDA) receptor modulators [1]. This compound is subject to patent protection, which imposes restrictions on commercial sourcing and use .

Spirocyclic lactam building block for kinase inhibitor design
Conformationally constrained scaffold for fragment-based libraries
Patent-protected; IP clearance required before procurement

2,6-Diazaspiro[3.5]nonan-5-one: Uniqueness over Generic Analogs


Within the diazaspiro chemical space, ring size and substitution pattern dictate conformational rigidity, hydrogen bonding capacity, and ultimately target engagement. Replacing 2,6-diazaspiro[3.5]nonan-5-one with a close analog such as a 2,7-diazaspiro[3.5]nonane or a 2,6-diazaspiro[3.4]octane derivative alters the vector of the nitrogen atoms and the lactam carbonyl, which can abolish key interactions with acidic residues in kinase ATP-binding pockets or with sigma receptor pharmacophores [1]. Furthermore, the presence of the ketone at position 5 distinguishes this compound from non-oxygenated spiro cores, influencing both synthetic versatility and physicochemical properties like pKa (predicted 15.95) and density . Such differences translate to measurable variations in potency, selectivity, and synthetic tractability, as detailed in the quantitative evidence below.

Core shift Replacing with 2,7-diazaspiro[3.5]nonane or 2,6-diazaspiro[3.4]octane alters nitrogen vectors and carbonyl orientation, which may disrupt ATP-pocket or sigma receptor interactions.
Physicochemical change Non-oxygenated spiro cores modify pKa and synthetic handles, potentially shifting ionization state and target engagement.
IP restriction Patent protection limits commercial sourcing; unrestricted analogs may be preferred when IP freedom-to-operate is required.

2,6-Diazaspiro[3.5]nonan-5-one: Quantitative Differentiation vs. Analogs


Ligand Efficiency: 2,6-[3.5] Core vs. Alternative Spiro Cores

In a systematic evaluation of diazaspirocyclic scaffolds for kinase inhibition, 2,6-diazaspiro[3.5]nonane-derived compounds demonstrated superior ligand efficiency (LE) compared to smaller [3.3] and larger [4.5] spiro analogs when linked to the same heteroaromatic hinge binder. The [3.5] core achieved a balance of conformational constraint and optimal nitrogen placement, enabling potent inhibition of multiple kinases with LE values exceeding 0.30 kcal/mol per heavy atom for optimized derivatives, while [3.3] cores suffered from suboptimal hinge contacts and [4.5] cores introduced unnecessary steric bulk [1].

Ligand Efficiency
Reported
LE > 0.30 vs
Supports scaffold selection for kinase inhibitor optimization
Optimized derivatives; co-crystal confirmation
Predicted pKa
Class-level inference
pKa ≈ 15.95 (predicted)
Ionization state may influence target engagement and solubility
Predicted value; not experimentally validated
Patent & Sourcing
Data to verify
Restricted commercial availability vs. unrestricted analogs
IP clearance required before procurement
Based on ChemicalBook listing
Kinase Inhibitor Scaffold Ligand Efficiency ATP-binding pocket

Conformation & pKa Differences from 2,7-Diazaspiro[3.5]nonane

2,6-Diazaspiro[3.5]nonan-5-one exhibits a predicted pKa of 15.95 ± 0.20, reflecting the basicity of its secondary amine nitrogen . In contrast, the 2,7-diazaspiro[3.5]nonane core found in sigma receptor ligands (e.g., compounds 4b, 5b, 8f in ACS study) possesses a different nitrogen arrangement that results in distinct protonation states and binding modes at physiological pH [1]. This difference is critical for kinase inhibitor applications where the unprotonated form is required for hinge binding, whereas sigma receptor binding often tolerates cationic species.

Predicted pKa
Class-level inference
pKa ≈ 15.95 (predicted)
Ionization state may influence target engagement and solubility
Predicted value; not experimentally validated
Sigma Receptor Ligand Design pKa Conformation

Patent-Protected vs. Open-Source Diazaspiro Building Blocks

2,6-Diazaspiro[3.5]nonan-5-one is explicitly flagged as a 'patent product' on ChemicalBook, with sale prohibited without appropriate licensing . In contrast, many related diazaspiro building blocks (e.g., 2-Boc-2,6-diazaspiro[3.4]octane, CAS 885270-84-8) are widely available from multiple vendors without restriction. This IP status directly impacts sourcing strategy for drug discovery programs aiming to generate novel composition of matter patents or to avoid freedom-to-operate issues.

Patent & Sourcing
Data to verify
Restricted commercial availability vs. unrestricted analogs
IP clearance required before procurement
Based on ChemicalBook listing
Patent Procurement Intellectual Property Scaffold

2,6-Diazaspiro[3.5]nonan-5-one: Validated Applications


Kinase Inhibitor Lead Optimization for High Ligand Efficiency

Medicinal chemistry teams seeking novel ATP-competitive kinase inhibitors should prioritize the 2,6-diazaspiro[3.5]nonan-5-one core over smaller or larger spiro analogs when ligand efficiency is a primary optimization goal. The [3.5] ring system consistently yields LE values >0.30 kcal/mol per heavy atom in optimized inhibitors, enabling potent compounds with reduced molecular weight [1]. This scaffold is particularly suited for targets like PKA and PKB where basic nitrogen placement in the ATP pocket is critical.

Constrained Fragment Library Construction

For fragment-based drug discovery programs, 2,6-diazaspiro[3.5]nonan-5-one offers a three-dimensional, sp3-rich core that contrasts with planar heteroaromatic fragments. Its rigid spiro structure restricts rotational degrees of freedom, potentially improving binding thermodynamics and selectivity profiles as demonstrated in kinase co-crystal structures [1]. Incorporation into fragment libraries can diversify chemical space and probe underexplored kinase subpockets.

NMDA Receptor Modulator Intermediate Synthesis

The diazaspiro lactam scaffold is a key intermediate in the synthesis of NMDA receptor modulators, as disclosed in patent literature [2]. While specific data for 2,6-diazaspiro[3.5]nonan-5-one in this context is limited, its structural similarity to claimed intermediates suggests it may serve as a building block for CNS-targeted compounds. Procurement should be coordinated with IP clearance due to patent restrictions .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Scaffold-dependent ligand efficiency
Biochemical kinase assay & co-crystal structures
Fragment-based library design
Sp3-rich, constrained 3D core
Binding thermodynamics & selectivity profiling
NMDA receptor modulator synthesis
Diazaspiro lactam intermediate
IP clearance & route feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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